

(3-Ethynylphenyl)methanamine: A Technical Guide to Spectral Analysis

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This technical guide provides a comprehensive overview of the spectral analysis of (3-Ethynylphenyl)methanamine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

(3-Ethynylphenyl)methanamine is a bifunctional organic molecule featuring a primary amine and a terminal alkyne. This unique combination of reactive groups makes it a valuable synthon for the construction of complex molecular architectures, including pharmaceuticals and functional polymers. Accurate spectral characterization is paramount for verifying the identity and purity of this compound in any research and development setting. This guide outlines the predicted spectral features and the methodologies to obtain them.

Predicted Spectral Data

While a comprehensive public database of the experimental spectra for **(3-Ethynylphenyl)methanamine** is not readily available, its spectral characteristics can be reliably predicted based on its molecular structure and established principles of spectroscopy.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for (3-Ethynylphenyl)methanamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|---------------|-------------|---|
| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic protons (C ₆ H ₄) |
| ~ 3.8 | Singlet | 2H | Methylene protons (- CH ₂ NH ₂) |
| ~ 3.1 | Singlet | 1H | Acetylenic proton (- C≡CH) |
| ~ 1.6 | Broad Singlet | 2H | Amine protons (-NH ₂) |

Table 2: Predicted ¹³C NMR Spectral Data for (3-Ethynylphenyl)methanamine

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|---|
| ~ 140 | Quaternary aromatic carbon (C-CH ₂ NH ₂) |
| ~ 128 - 132 | Aromatic carbons (-CH) |
| ~ 122 | Quaternary aromatic carbon (C-C≡CH) |
| ~ 83 | Quaternary acetylenic carbon (-C≡CH) |
| ~ 77 | Acetylenic carbon (-C≡CH) |
| ~ 46 | Methylene carbon (-CH2NH2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.



Table 3: Predicted IR Absorption Bands for (3-Ethynylphenyl)methanamine

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------------------|---|
| ~ 3300 - 3400 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~ 3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2100 | Weak, Sharp | C≡C stretch (alkyne) |
| ~ 1600 | Medium | N-H bend (primary amine) |
| ~ 1450 - 1600 | Medium to Weak | Aromatic C=C stretch |
| ~ 800 - 900 | Strong | Aromatic C-H bend (meta- substitution) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for (3-Ethynylphenyl)methanamine

| m/z | Interpretation |
|-----|--|
| 131 | [M]+, Molecular ion |
| 130 | [M-H]+, Loss of a hydrogen atom |
| 115 | [M-NH ₂] ⁺ , Loss of the amino group |
| 104 | [M-HCN]+, Loss of hydrogen cyanide from the benzylamine moiety |
| 91 | [C ₇ H ₇] ⁺ , Tropylium ion (common fragment for benzyl compounds) |

Experimental Protocols



The following are detailed methodologies for the acquisition of spectral data for (3-Ethynylphenyl)methanamine.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of (3-Ethynylphenyl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 10-12 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 512-1024 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.



- · Acquisition:
 - Record a background spectrum of the empty instrument or the solvent.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

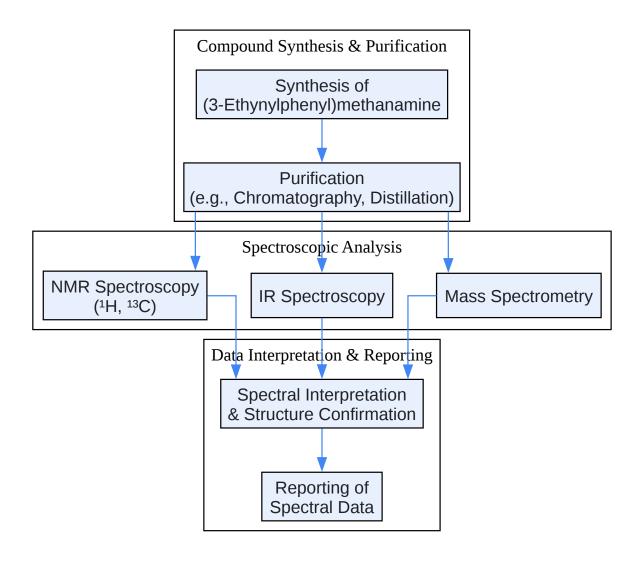
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.
- Acquisition:
 - EI-MS: Introduce the sample into the ion source (often via a gas chromatograph or a direct insertion probe). The standard electron energy is 70 eV.
 - ESI-MS: Infuse the sample solution directly into the ESI source.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of (3-Ethynylphenyl)methanamine.





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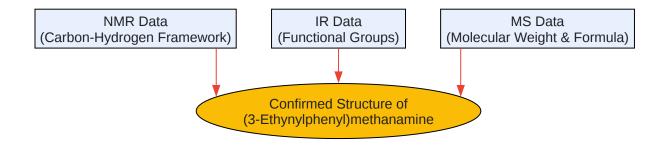
Workflow for the synthesis and spectral characterization of (3-Ethynylphenyl)methanamine.



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A typical workflow for acquiring and analyzing NMR data.





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Logical relationship of spectral data to confirm the molecular structure.

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